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Compound of Interest

Compound Name:

Benzyl N-(4-

aminobutyl)carbamate

hydrochloride

Cat. No.: B103400 Get Quote

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
N-(4-aminobutyl)carbamate hydrochloride (CAS No: 18807-73-3).[1][2] Aimed at

researchers, scientists, and professionals in drug development, this document details the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound. It also includes standardized experimental protocols for acquiring such

data.

Core Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR,

and MS analyses of Benzyl N-(4-aminobutyl)carbamate hydrochloride. Note: As direct

experimental spectra for this specific compound are not publicly available, these tables are

generated based on established principles of spectroscopy and data from analogous

structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 m 5H Ar-H

~5.10 s 2H -O-CH₂-Ar

~3.20 t 2H -NH-CH₂-

~3.00 t 2H -CH₂-NH₃⁺

~1.70 m 2H -NH-CH₂-CH₂-

~1.55 m 2H -CH₂-CH₂-NH₃⁺

~8.0 (broad) s 3H -NH₃⁺

~5.5 (broad) t 1H -NH-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~156.5 C=O (carbamate)

~136.0 Ar-C (quaternary)

~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~66.5 -O-CH₂-Ar

~40.5 -NH-CH₂-

~39.0 -CH₂-NH₃⁺

~27.0 -NH-CH₂-CH₂-

~25.0 -CH₂-CH₂-NH₃⁺

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, broad N-H stretch (carbamate)

3000-2800 Strong, broad N-H stretch (-NH₃⁺)

~3030 Medium C-H stretch (aromatic)

2940-2850 Medium C-H stretch (aliphatic)

~1690 Strong C=O stretch (carbamate)

~1530 Medium N-H bend (carbamate)

1450, 1495 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (carbamate)

~740, 695 Strong
C-H bend (aromatic,

monosubstituted)

Table 4: Mass Spectrometry Data (Predicted)

m/z Ion

223.1441 [M+H]⁺ (Calculated for C₁₂H₁₉N₂O₂⁺)

222.1368 [M]⁺ (Calculated for C₁₂H₁₈N₂O₂)[3]

108.0422 [C₇H₈O]⁺ (benzyl fragment)

91.0548 [C₇H₇]⁺ (tropylium ion)

87.0862 [C₄H₉N₂]⁺ (aminobutyl fragment)

70.0651 [C₄H₈N]⁺ (fragment from aminobutyl chain)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of Benzyl N-(4-aminobutyl)carbamate
hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

D₂O, or Methanol-d₄). Ensure the sample is fully dissolved. A common solvent for

hydrochloride salts is DMSO-d₆ or D₂O. Transfer the solution to a standard 5 mm NMR tube.

[4]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should encompass the expected range of proton chemical shifts

(typically 0-10 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of

scans and a longer acquisition time will be necessary compared to ¹H NMR.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline

correct the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent

pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (typically 4000-400 cm⁻¹).[5]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile/water.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, commonly Electrospray Ionization (ESI) for this type of polar molecule.

Acquisition:

Introduce the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their

mass-to-charge ratio (m/z).[6][7][8]

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of Benzyl
N-(4-aminobutyl)carbamate hydrochloride.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Benzyl N-(4-aminobutyl)carbamate
hydrochloride

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or use ATR

Prepare Dilute
Solution

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
Integration, Multiplicity

Functional Group
Identification

Molecular Weight,
Fragmentation Pattern

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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